molecular formula C10H11N5O6 B12351191 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione

Cat. No.: B12351191
M. Wt: 297.22 g/mol
InChI Key: MYDFOUUSSBDTNG-UMMCILCDSA-N
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Description

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione: is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with other nitrogen-containing compounds.

    Attachment of the Sugar Moiety: The sugar moiety is attached to the purine base through a glycosylation reaction. This step requires the use of a protected sugar derivative and a suitable glycosyl donor.

    Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound through chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its interactions with enzymes and nucleic acids. It serves as a model compound for understanding the mechanisms of various biochemical processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It has shown promise in the treatment of certain diseases due to its ability to interact with specific molecular targets.

Industry

In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione involves its interaction with specific molecular targets. The compound binds to enzymes and nucleic acids, modulating their activity and leading to various biological effects. The pathways involved include:

    Enzyme Inhibition: The compound inhibits the activity of certain enzymes, leading to changes in metabolic pathways.

    Nucleic Acid Interaction: The compound binds to nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    8-methoxyguanosine: A similar compound with a methoxy group attached to the purine base.

    2-amino-9-(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-3,9-dihydro-6H-purin-6-one: Another derivative with different functional groups.

Uniqueness

The uniqueness of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione lies in its specific structure and the presence of the iminopurine moiety. This gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11N5O6

Molecular Weight

297.22 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione

InChI

InChI=1S/C10H11N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H2,11,14,19)/t2-,4-,5-,8-/m1/s1

InChI Key

MYDFOUUSSBDTNG-UMMCILCDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=N)NC(=O)C3=NC2=O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=NC(=N)NC(=O)C3=NC2=O)O)O)O

Origin of Product

United States

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